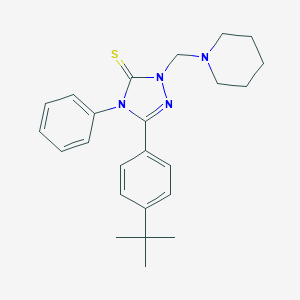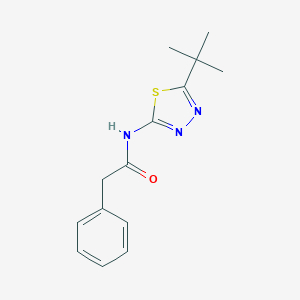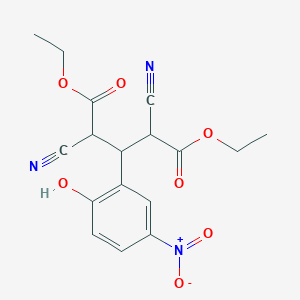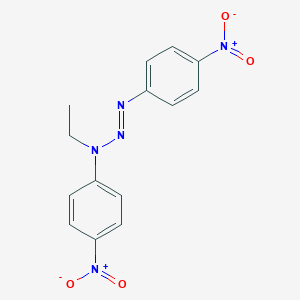![molecular formula C23H19NO3 B415788 ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate](/img/structure/B415788.png)
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a benzoquinoline moiety, and an acetic acid ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate typically involves multi-step organic reactions. The starting materials often include 2-hydroxybenzaldehyde and 2-aminobenzoic acid, which undergo a series of condensation and cyclization reactions to form the benzoquinoline core. The final step involves esterification with ethyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzoquinoline moiety can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism by which ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells. The compound’s fluorescent properties are attributed to its ability to interact with specific biomolecules, leading to changes in fluorescence intensity.
相似化合物的比较
Similar Compounds
- **[2-Hydroxy-phenyl]-benzo[f]quinolin-1-yl]-acetic acid ethyl ester
- **[3-(2-Hydroxy-phenyl)-benzo[f]quinolin-1-yl]-propionic acid ethyl ester
- **[3-(2-Hydroxy-phenyl)-benzo[f]quinolin-1-yl]-acetic acid methyl ester
Uniqueness
ethyl [3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
属性
分子式 |
C23H19NO3 |
|---|---|
分子量 |
357.4g/mol |
IUPAC 名称 |
ethyl 2-[3-(2-hydroxyphenyl)benzo[f]quinolin-1-yl]acetate |
InChI |
InChI=1S/C23H19NO3/c1-2-27-22(26)14-16-13-20(18-9-5-6-10-21(18)25)24-19-12-11-15-7-3-4-8-17(15)23(16)19/h3-13,25H,2,14H2,1H3 |
InChI 键 |
ROLQFYCJHDUCHH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4O |
规范 SMILES |
CCOC(=O)CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-dimethyl-2-(methylsulfanyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415705.png)
![2-(benzylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B415708.png)
![3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE](/img/structure/B415711.png)


![9-Anthracenecarbaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B415716.png)
![2,4-BIS(PIPERIDIN-1-YL)-6-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE](/img/structure/B415717.png)

![N-[5-[(2,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B415721.png)

![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B415724.png)


![4-[(2-hydroxy-3,5-diiodobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B415728.png)
